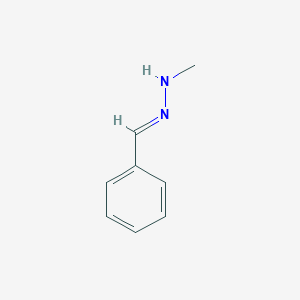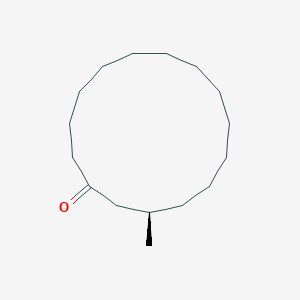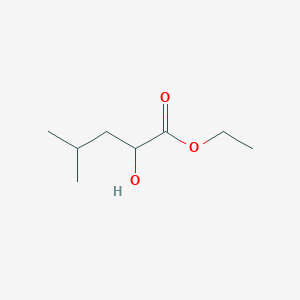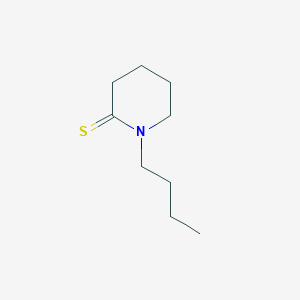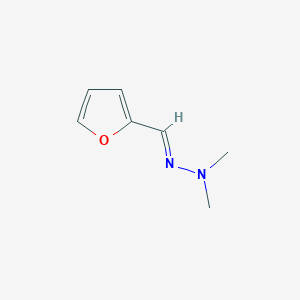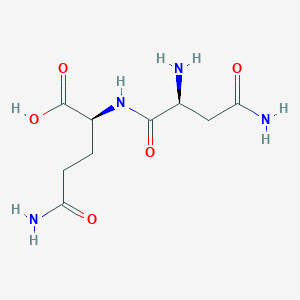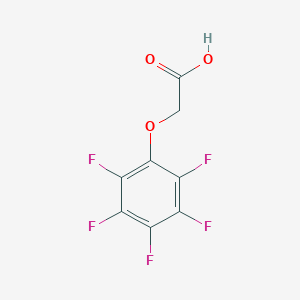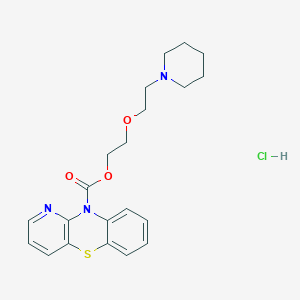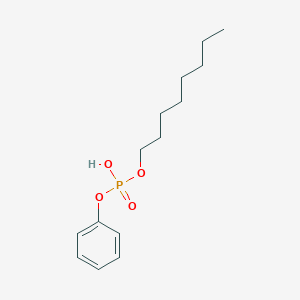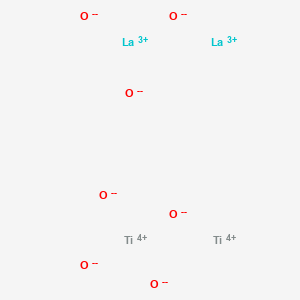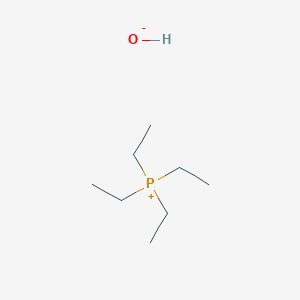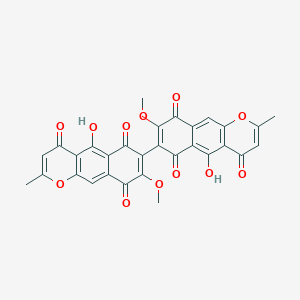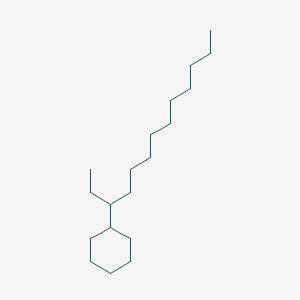
(1-Ethylundecyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethylundecyl)cyclohexane is a synthetic compound that belongs to the family of cycloalkanes. It is known for its unique chemical structure, which makes it an interesting compound for scientific research.
Mecanismo De Acción
The mechanism of action of (1-Ethylundecyl)cyclohexane is not fully understood. However, it is believed to act as a non-polar solvent and to interact with the hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation of the biomolecule and affect its function.
Efectos Bioquímicos Y Fisiológicos
(1-Ethylundecyl)cyclohexane has been shown to have some biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to affect the metabolism of lipids and carbohydrates. However, more research is needed to fully understand the biological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Ethylundecyl)cyclohexane in lab experiments is its non-polar nature, which allows it to dissolve non-polar compounds. It is also relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments. In addition, its high boiling point can make it difficult to handle in some situations.
Direcciones Futuras
There are several future directions for the study of (1-Ethylundecyl)cyclohexane. One area of research could be the development of new drugs based on its chemical structure. Another area could be the study of its effects on different biomolecules and the development of new analytical techniques for its detection and quantification. Additionally, the use of (1-Ethylundecyl)cyclohexane in nanotechnology and materials science could be explored.
Métodos De Síntesis
(1-Ethylundecyl)cyclohexane can be synthesized by the reaction of 1-undecene with cyclohexene in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the yield of the product depends on the reaction conditions. The purity of the product can be improved by using different purification techniques.
Aplicaciones Científicas De Investigación
(1-Ethylundecyl)cyclohexane has been used in various scientific research applications. It is commonly used as a solvent for the extraction and purification of organic compounds. It is also used as a reference compound for the analysis of complex mixtures. In addition, it has been used in the development of new drugs and in the study of the mechanism of action of existing drugs.
Propiedades
Número CAS |
13151-88-7 |
|---|---|
Nombre del producto |
(1-Ethylundecyl)cyclohexane |
Fórmula molecular |
C19H38 |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
tridecan-3-ylcyclohexane |
InChI |
InChI=1S/C19H38/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h18-19H,3-17H2,1-2H3 |
Clave InChI |
YXWVQAFTXZTRSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CC)C1CCCCC1 |
SMILES canónico |
CCCCCCCCCCC(CC)C1CCCCC1 |
Sinónimos |
(1-Ethylundecyl)cyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



